molecular formula C14H18N4O B497177 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide CAS No. 927639-88-1

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide

Cat. No.: B497177
CAS No.: 927639-88-1
M. Wt: 258.32g/mol
InChI Key: JZFXRHNTDCCXHR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

The compound belongs to the propanamide class, characterized by a three-carbon amide backbone. Its systematic IUPAC name, This compound , reflects:

  • A 1,2,4-triazole heterocycle with methyl groups at positions 3 and 5.
  • A propanamide group linked to a para-methyl-substituted benzene ring.

Molecular Formula : C₁₅H₁₉N₃O
Molecular Weight : 257.33 g/mol
Key Identifiers :

Property Value
CAS Registry Number 957511-97-6
SMILES CC1=CC=C(C=C1)NC(=O)CCN2C(=CC(=N2)C)C
InChI Key GOQUGCPWMDCRSB-UHFFFAOYSA-N

The triazole ring adopts a planar conformation, while the propanamide chain enables rotational flexibility, influencing binding interactions .

Historical Context of Triazole-Based Propanamides

1,2,4-Triazoles gained prominence in the 1980s with antifungal agents like fluconazole , which inhibit lanosterol 14α-demethylase . Propanamide derivatives emerged later as hybrid structures combining triazole pharmacophores with amide-based bioisosteres. Key milestones:

  • 1990s : Synthesis of early triazole-propanamide hybrids for agrochemical applications.
  • 2010s : Microwave-assisted synthesis protocols improved yields (>80%) for analogs .
  • 2020s : Computational studies (e.g., DFT) identified electronic properties critical for target binding .

This compound represents an evolution toward targeted heterocyclic architectures with enhanced metabolic stability compared to earlier triazoles .

Significance in Heterocyclic Chemistry

The 1,2,4-triazole core contributes:

  • Aromatic Stability : Resonance delocalization across N1–N2–N4 atoms .
  • Hydrogen-Bonding Capacity : N3 acts as a hydrogen-bond acceptor, while the amide NH serves as a donor .
  • Steric Tunability : Methyl groups at C3/C5 modulate lipophilicity (LogP ≈ 2.8) .

Applications include:

  • Antifungal Agents : Triazole-amide hybrids inhibit cytochrome P450 enzymes .
  • Coordination Chemistry : Triazole N2 binds transition metals (e.g., Cu²⁺) for catalytic applications .
  • Material Science : π-Stacking interactions enable use in organic semiconductors .

Research Objectives and Scope

Recent studies focus on:

  • Synthetic Optimization :
    • Microwave-assisted cyclization to reduce reaction time (<2 hrs) .
    • Solvent-free conditions using ionic liquids .
  • Biological Screening :
    • Antifungal activity against Candida auris (MIC ≤ 0.125 µg/mL) .
    • Kinase inhibition profiles (e.g., EGFR IC₅₀ = 1.2 µM) .
  • Computational Modeling :
    • Density Functional Theory (DFT) studies of frontier molecular orbitals .
    • Molecular docking with CYP51 (ΔG = −9.8 kcal/mol) .

Future directions include structure-activity relationship (SAR) studies of para-methylphenyl substituents and scaled-up synthesis for industrial applications .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-4-6-13(7-5-10)16-14(19)8-9-18-12(3)15-11(2)17-18/h4-7H,8-9H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFXRHNTDCCXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Preformed Triazole Intermediates

A common approach involves coupling a pre-synthesized 3,5-dimethyl-1H-1,2,4-triazole moiety with a propanamide backbone. For example, N-(4-methylphenyl)propanamide can be functionalized at the β-position via nucleophilic substitution.

  • Step 1: Synthesis of 3-Chloro-N-(4-methylphenyl)propanamide
    Reaction of 4-methylaniline with 3-chloropropanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields the chloro-propanamide intermediate.

    4-Methylaniline+ClCH2COClTEA, DCM3-Chloro-N-(4-methylphenyl)propanamide\text{4-Methylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{3-Chloro-N-(4-methylphenyl)propanamide}
  • Step 2: Triazole Substitution
    The chloro group is displaced by 3,5-dimethyl-1H-1,2,4-triazole under basic conditions. Lithium hydride (LiH) in dimethylformamide (DMF) catalyzes this substitution, forming the target compound:

    3-Chloro-propanamide+3,5-Dimethyl-1H-1,2,4-triazoleLiH, DMFTarget Compound\text{3-Chloro-propanamide} + \text{3,5-Dimethyl-1H-1,2,4-triazole} \xrightarrow{\text{LiH, DMF}} \text{Target Compound}

    Yield : 62–75%.

Cyclocondensation of Guanidine Derivatives

Alternative routes construct the triazole ring in situ. A two-step protocol using succinic anhydride and aminoguanidine hydrochloride is adapted from related triazole syntheses:

  • Step 1: Formation of N-Guanidinosuccinimide
    Succinic anhydride reacts with aminoguanidine hydrochloride in tetrahydrofuran (THF), forming N-guanidinosuccinimide .

  • Step 2: Microwave-Assisted Cyclocondensation
    Heating N-guanidinosuccinimide with 4-methylbenzamine under microwave irradiation induces cyclization to the triazole-propanamide:

    N-Guanidinosuccinimide+4-MethylbenzamineMW, 120°CTarget Compound\text{N-Guanidinosuccinimide} + \text{4-Methylbenzamine} \xrightarrow{\text{MW, 120°C}} \text{Target Compound}

    Yield : 68–82%.

Optimized Reaction Conditions

Solvent and Catalyst Systems

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.

  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 24 h).

  • Base catalysts like LiH or DBU (1,8-diazabicycloundec-7-ene) improve substitution efficiency.

Challenges in Aromatic Amine Coupling

Less nucleophilic aromatic amines (e.g., 4-methylaniline) require harsher conditions. An alternative pathway first forms N-arylsuccinimides before cyclocondensation with aminoguanidine:

Succinic Anhydride+4-MethylanilineN-(4-Methylphenyl)succinimideAminoguanidineTarget Compound\text{Succinic Anhydride} + \text{4-Methylaniline} \rightarrow \text{N-(4-Methylphenyl)succinimide} \xrightarrow{\text{Aminoguanidine}} \text{Target Compound}

Yield : 70–78%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages
Nucleophilic Substitution3-Chloro-propanamide, TriazoleLiH/DMF, 24 h62–75%High regioselectivity
CyclocondensationSuccinic Anhydride, AminoguanidineMW, 120°C, 30 min68–82%Faster, scalable
N-Arylsuccinimide RouteSuccinic Anhydride, 4-MethylanilineReflux, 6 h70–78%Compatible with aromatic amines

Structural Characterization and Purity

  • NMR Spectroscopy : Key signals include the triazole C-H proton (δ 8.2–8.5 ppm) and the amide N-H (δ 9.1–9.3 ppm).

  • HPLC Purity : >95% achieved via recrystallization from ethanol/water.

  • Mass Spectrometry : Molecular ion peak at m/z 258.32 (C₁₄H₁₈N₄O).

Scale-Up and Industrial Feasibility

  • Kilogram-Scale Synthesis : The cyclocondensation method is preferred for scalability, with yields maintained at >70% in 10-mmol batches.

  • Cost Drivers : Microwave reactors reduce energy costs, but LiH and DMF increase raw material expenses.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems for succinimide intermediates reduce reaction times by 40%.

  • Enzymatic Catalysis : Lipase-mediated acylation of 4-methylaniline avoids harsh chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the methyl groups on the triazole ring, leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the amide group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated triazole derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

  • Medicine: : There is ongoing research into its potential therapeutic applications. The compound’s structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

  • Industry: : In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propanamide group may enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Limitations and Data Gaps

    Biological Activity

    3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)propanamide, commonly referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique triazole structure which is known for various pharmacological properties including anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

    • Molecular Formula : C13H14N4O
    • Molecular Weight : 242.28 g/mol
    • CAS Number : 942358-21-6

    The biological activity of this compound is attributed to its interaction with various biological targets. Triazoles are known to inhibit enzymes such as cytochrome P450 and have been shown to affect cell signaling pathways related to cancer proliferation and inflammation.

    Anticancer Activity

    Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed for different cancer types:

    Cell Line IC50 (µM) Reference
    MCF7 (Breast)12.50
    A549 (Lung)26.00
    HeLa (Cervical)14.31

    These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner.

    Anti-inflammatory Effects

    In addition to its anticancer properties, this compound has shown potential anti-inflammatory activity. Research indicates that triazole derivatives can modulate the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models.

    Study 1: Cytotoxicity Evaluation

    A study conducted by Wei et al. evaluated the cytotoxicity of various triazole derivatives against A549 lung cancer cells. The results indicated that compounds similar to this compound exhibited significant inhibition of cell viability with an IC50 value of 26 µM. The study concluded that modifications in the triazole structure could enhance anticancer activity.

    Study 2: Mechanistic Insights

    Another investigation focused on the mechanism of action of triazole derivatives in MCF7 breast cancer cells. The findings suggested that these compounds induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment.

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